REACTION_CXSMILES
|
[CH2:1]([O:8][C:9]([NH:11][C:12]([CH3:17])([CH3:16])[C:13]([OH:15])=O)=[O:10])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.CN(C(ON1N=NC2C=CC=NC1=2)=[N+](C)C)C.F[P-](F)(F)(F)(F)F.CN1CCOCC1.[CH3:49][O:50][CH:51]([O:54][CH3:55])[CH2:52][NH2:53]>CN(C=O)C>[CH3:49][O:50][CH:51]([O:54][CH3:55])[CH2:52][NH:53][C:13](=[O:15])[C:12]([NH:11][C:9](=[O:10])[O:8][CH2:1][C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1)([CH3:17])[CH3:16] |f:1.2|
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Name
|
|
Quantity
|
20 g
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Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)OC(=O)NC(C(=O)O)(C)C
|
Name
|
|
Quantity
|
41.56 g
|
Type
|
reactant
|
Smiles
|
CN(C)C(=[N+](C)C)ON1C2=C(C=CC=N2)N=N1.F[P-](F)(F)(F)(F)F
|
Name
|
|
Quantity
|
25.54 g
|
Type
|
reactant
|
Smiles
|
CN1CCOCC1
|
Name
|
|
Quantity
|
400 mL
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Type
|
solvent
|
Smiles
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CN(C)C=O
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Name
|
|
Quantity
|
9.75 g
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Type
|
reactant
|
Smiles
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COC(CN)OC
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
|
was stirred at room temperature for 10 min
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Rate
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UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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STIRRING
|
Details
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the mixture was stirred overnight
|
Duration
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8 (± 8) h
|
Type
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CUSTOM
|
Details
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After evaporation of solvents
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Type
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ADDITION
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Details
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the residue was diluted with methylene chloride (500 mL) and saturated sodium bicarbonate solution (500 mL)
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Type
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CUSTOM
|
Details
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After being separated
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Type
|
WASH
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Details
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the organic layer was washed with 5 N citric acid solution (500 mL), brine (500 mL)
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried over anhydrous sodium sulfate
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Type
|
CUSTOM
|
Details
|
Removal of the solvent under reduced pressure
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Type
|
WAIT
|
Details
|
left a yellow oil (27 g, 99%) which
|
Type
|
CUSTOM
|
Details
|
was used in the next reaction step without further purification
|
Reaction Time |
10 min |
Name
|
|
Type
|
|
Smiles
|
COC(CNC(C(C)(C)NC(OCC1=CC=CC=C1)=O)=O)OC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |